3-(1H-pyrazol-1-yl)butanenitrile

Description

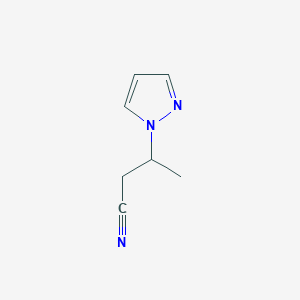

3-(1H-Pyrazol-1-yl)butanenitrile is an organic compound featuring a pyrazole ring linked to a butanenitrile chain. Based on structurally related compounds (e.g., 3-(1H-pyrazol-1-yl)propanenitrile, C₆H₇N₃, MW 121.14 g/mol ), the butanenitrile variant likely has a molecular formula of C₇H₉N₃ (MW ~135.17 g/mol) with an additional CH₂ group.

Propriétés

IUPAC Name |

3-pyrazol-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYPJWZITYIHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285386 | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-47-5 | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)butanenitrile typically involves the reaction of pyrazole with butanenitrile under specific conditions. One common method is the cyclocondensation of acetylenic ketones with hydrazines, which provides regioisomeric pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Substitution Reactions

The nitrile group undergoes nucleophilic substitution under basic or acidic conditions, while the pyrazole ring participates in electrophilic substitutions.

Mechanistic Insights :

-

Nitrile hydrolysis proceeds via acid-catalyzed nucleophilic addition of water, forming an intermediate iminolic acid that tautomerizes to the carboxylic acid .

-

Bromination occurs regioselectively at the pyrazole C4 position due to electron-donating effects of the adjacent nitrogen.

Oxidation and Reduction

The nitrile group is redox-active, enabling conversions to amines or carboxylic acids.

Key Observations :

-

LiAlH₄ selectively reduces the nitrile to a primary amine without affecting the pyrazole ring.

-

Controlled oxidation with H₂O₂ yields the amide, whereas stronger oxidants (e.g., KMnO₄) fully oxidize to the carboxylic acid .

Cyclization Reactions

The nitrile group participates in intramolecular cyclizations to form nitrogen-containing heterocycles.

Notable Example :

Under Thorpe-Ziegler conditions, the nitrile undergoes base-induced cyclization with a proximal carbonyl group (if present), forming fused bicyclic structures .

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings, enabling C–C bond formation.

Regioselectivity :

Coupling occurs preferentially at the pyrazole C4 position due to lower electron density compared to C3/C5.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: 3-(1H-pyrazol-1-yl)butanenitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution, oxidation, and reduction .

- Building Block for Heterocycles: It is used to create other heterocyclic compounds, expanding the library of available pyrazole derivatives for further research .

2. Biological Activity:

- Antimicrobial Properties: Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related compounds can effectively inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 0.125 |

| Compound B | E. coli | 8 |

| This compound | TBD | TBD |

- Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties. In experimental models, these compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential therapeutic effects in inflammation-related conditions .

3. Medicinal Chemistry:

- Drug Development: The compound is being explored as a lead candidate for drug development due to its bioactive properties. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases, including cancer and inflammatory disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of pyrazole derivatives, it was found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing modifications that enhance efficacy against resistant strains.

Case Study 2: Anti-inflammatory Activity

A research investigation focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that these compounds could significantly reduce inflammation in vivo models. The results indicated comparable efficacy to standard anti-inflammatory drugs like ibuprofen, suggesting their potential use in therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-(1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Chain Length Variation: Propanenitrile vs. Butanenitrile Analogs

3-(1H-Pyrazol-1-yl)propanenitrile (C₆H₇N₃, MW 121.14 g/mol ):

- Shorter carbon chain (3 carbons vs. 4 in butanenitrile).

- Higher polarity and lower molecular weight may enhance solubility in polar solvents.

- Used as a building block in heterocyclic chemistry.

- 3-(1H-Pyrazol-1-yl)butanenitrile (C₇H₉N₃, estimated MW 135.17 g/mol): Longer aliphatic chain could increase lipophilicity, improving membrane permeability in biological systems. Potential applications in drug design, similar to TRK kinase inhibitors with extended alkyl chains .

| Property | Propanenitrile Analog | Butanenitrile Analog |

|---|---|---|

| Molecular Formula | C₆H₇N₃ | C₇H₉N₃ |

| Molecular Weight (g/mol) | 121.14 | ~135.17 |

| Chain Length | 3 carbons | 4 carbons |

| Potential Use | Synthetic intermediate | Pharmaceutical scaffolds |

Substituent Effects on the Pyrazole Ring

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile

- Structural feature: Trifluoromethyl (-CF₃) group at pyrazole C-3 position .

- Impact:

- Electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity.

- May improve bioavailability in drug candidates compared to unsubstituted analogs.

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide

- Structural feature: Pyridyl substituent and amide group .

- Amide group increases polarity, contrasting with the nitrile’s electrophilicity. Crystal structure Dihedral angle between pyrazole and pyridine rings is 1.87°, indicating near coplanarity .

Functional Group Modifications

3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalpropanenitrile

TRK Kinase Inhibitors with Pyrazolyl Groups

Activité Biologique

3-(1H-pyrazol-1-yl)butanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the chemical formula and features a pyrazole ring attached to a butanenitrile group. The synthesis typically involves the reaction of 1H-pyrazole with a suitable butanenitrile derivative through nucleophilic substitution reactions. Common methods include:

- Nucleophilic Substitution : 1H-pyrazole reacts with bromo-butanenitrile under basic conditions in an aprotic solvent like DMF at elevated temperatures.

- Industrial Methods : Continuous flow synthesis techniques are employed to enhance yield and efficiency, often utilizing catalysts for scalability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive (e.g., Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), as well as antifungal and antimalarial activities. The compound demonstrated potent inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. Molecular docking studies have shown that the compound can fit into enzyme active sites, forming hydrogen bonds and hydrophobic interactions that stabilize the compound-enzyme complex. This interaction may lead to the inhibition of key enzymes involved in pathogen survival and proliferation .

Study on Antimicrobial Efficacy

In a recent study published in Der Pharmacia Lettre, researchers synthesized various pyrazole derivatives, including this compound, and assessed their antimicrobial properties. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains .

Antimalarial Activity

Another investigation focused on the antimalarial activity of pyrazole derivatives, including this compound. In vitro tests showed significant activity against Plasmodium falciparum, the parasite responsible for malaria. The study suggests that further optimization of this compound could lead to new therapies for malaria treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile | C7H9N3 | Antimicrobial, Antiparasitic |

| 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile | C7H8ClN3 | Anticancer, Antimicrobial |

| 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile | C7H10N4 | Anti-inflammatory, Antibacterial |

This table illustrates how variations in substitution patterns on the pyrazole ring can influence biological activity, making this compound unique due to its specific structural characteristics.

Q & A

Q. What synthetic methodologies are commonly employed for 3-(1H-pyrazol-1-yl)butanenitrile in academic settings?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be functionalized at the nitrile group using Mannich reactions or cross-coupling protocols. Evidence from similar nitrile-containing compounds (e.g., benzoimidazolyl acetonitrile) highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for structural diversification . Reaction conditions often involve anhydrous solvents (e.g., DMF or THF), catalytic bases (e.g., K₂CO₃), and temperatures ranging from 60–100°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and pyrazole ring integration (e.g., δ ~7.5–8.5 ppm for pyrazole protons) .

- IR Spectroscopy : Detection of the nitrile stretch (~2200–2260 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation analysis .

- X-ray Crystallography : Resolving bond lengths and angles (e.g., C≡N bond ~1.14–1.16 Å) using SHELXL .

Q. What safety protocols are recommended for handling this compound?

Due to the nitrile group’s potential toxicity, researchers must:

Q. How is this compound utilized in coordination chemistry?

The pyrazole moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Cd(II) or Cu(II)). Structural studies of analogous compounds reveal distorted octahedral geometries, with luminescent properties analyzed via Hirshfeld surface calculations .

Q. What are common applications of this compound in medicinal chemistry research?

Pyrazole-nitrile hybrids are explored as apoptosis inducers (e.g., in non-small lung cancer A549 cells) and bromodomain inhibitors (e.g., BAZ2A-targeting probes via structure-based drug design) . Bioactivity assays often involve IC₅₀ determination and molecular docking studies .

Advanced Research Questions

Q. How can contradictory crystallographic data for derivatives of this compound be resolved?

Discrepancies in unit cell parameters or refinement metrics (e.g., R-factor >5%) require:

Q. What mechanistic insights explain the reactivity of the nitrile group in nucleophilic additions?

Computational studies (DFT or MD simulations) reveal the nitrile’s electrophilicity, favoring attack by amines or thiols. For example, in Mannich reactions, the nitrile acts as an electron-withdrawing group, stabilizing transition states via resonance . Kinetic isotope effects (KIEs) and Hammett plots further elucidate substituent effects .

Q. How can derivatives be designed to enhance biological activity while minimizing toxicity?

Strategies include:

- Bioisosteric replacement : Substituting the nitrile with a carboxylic acid or tetrazole to improve solubility .

- Structure-Activity Relationship (SAR) : Systematic variation of pyrazole substituents (e.g., 3,5-dimethyl groups) to optimize binding to targets like BAZ2A .

- Prodrug approaches : Masking the nitrile as a safer precursor (e.g., acetylated derivatives) .

Q. What computational tools predict binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are used to model interactions with proteins (e.g., BAZ2A bromodomain). Key parameters include binding free energy (ΔG) and hydrogen-bonding networks with conserved residues (e.g., Asn1604 in BAZ2A) .

Q. How are impurities or byproducts analyzed during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.